molecular formula C24H18F4N2OS B2818859 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226444-34-3

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2818859
CAS No.: 1226444-34-3
M. Wt: 458.47
InChI Key: CZHROEOCEMUMCW-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a novel, synthetic 1H-imidazole derivative designed for advanced pharmacological and microbiological research. Its molecular structure, which features a benzylthio ether at the 2-position, fluorinated aromatic rings, and a p-tolyl substituent, is engineered to interact with key biological targets. This compound is of significant interest in neuroscience, particularly as a potential modulator of GABA-A receptors . Research on structurally similar 2-(4-fluorophenyl)-1H-imidazole analogs has demonstrated their ability to act as positive allosteric modulators (PAMs) at the α1/γ2 interface of the GABA-A receptor, a key site for regulating neurological function . The incorporation of fluorine atoms and the trifluoromethoxy group is a strategic approach to enhance metabolic stability and improve blood-brain barrier permeability, making this compound a valuable chemical tool for studying the basal ganglia and related neurological disorders . Beyond neuropharmacology, this thio-substituted imidazole serves as a core scaffold for investigating new antimicrobial agents . The imidazole ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities . The molecular framework allows for further synthetic modification, making it a versatile intermediate in organic and medicinal chemistry research for developing new therapeutic candidates. Researchers can employ this compound in in vitro binding assays, functional activity studies, and as a building block for creating focused libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2OS/c1-16-2-6-18(7-3-16)22-14-29-23(32-15-17-4-8-19(25)9-5-17)30(22)20-10-12-21(13-11-20)31-24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHROEOCEMUMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Common reagents used in these reactions include halogenated benzenes, thiols, and trifluoromethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of thioether to sulfoxide or sulfone.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Halogenation, nitration, and sulfonation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for halogenation. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while halogenation of the aromatic rings would introduce halogen atoms at specific positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 2-(4-Fluorobenzylthio), 5-(p-tolyl), 1-(4-CF₃OPh) High metabolic stability, lipophilic
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-BrPh)-thiazol-5-yl]acetamide (9c) 4-Bromophenyl (thiazole), triazole-phenoxymethyl Antimicrobial activity via halogen bonding
2-((2-(4-(1H-Imidazol-1-yl)phenoxy)ethyl)thio)-5-(dimethoxyphenyl)-1-(4-FPh)-1H-imidazole (6g) Dimethoxyphenyl, ethylthio linker Potent TGR5 agonist, oral efficacy
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol Bromophenyl, difluoromethoxy, thiol Lower metabolic stability (thiol group)
4-(4-Chlorophenyl)-2-(5-(4-FPh)-triazol-pyrazol-thiazole (4) Chlorophenyl, triazole-pyrazole hybrid Isostructural antimicrobial activity

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound offers superior metabolic stability compared to methoxy (e.g., 6g) or difluoromethoxy (e.g., ) due to reduced susceptibility to enzymatic cleavage .
  • Thioether vs. Thiol : The thioether linkage in the target compound enhances stability over thiol-containing analogues (e.g., ), which are prone to oxidation or disulfide formation .
  • Halogen Substitution : Bromophenyl (9c) and chlorophenyl (4) groups improve binding affinity via halogen bonding but may reduce solubility .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The trifluoromethoxy group in the target compound reduces oxidative metabolism, as seen in TGR5 agonists (e.g., 6g), where similar groups improve oral bioavailability .
  • Binding Affinity : Docking studies (e.g., AutoDock Vina ) suggest that the trifluoromethoxy group enhances interactions with hydrophobic pockets in target proteins, similar to chlorophenyl derivatives (4) in antimicrobial applications .

Research Findings and Implications

  • Therapeutic Potential: The trifluoromethoxy group positions this compound as a candidate for diseases requiring prolonged drug exposure (e.g., chronic inflammation or metabolic disorders) .
  • Limitations : High lipophilicity may necessitate formulation optimization to improve solubility, as seen with similar imidazole derivatives .
  • Future Directions : Comparative in vivo studies with analogues (e.g., 6g and 9c ) are needed to validate pharmacokinetic advantages and target engagement.

Biological Activity

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that may influence its biological activity. The synthesis typically involves several steps, including the formation of the imidazole ring and introduction of various substituents.

Key Structural Features:

  • Imidazole Ring: Central to its biological activity.
  • Fluorobenzyl Group: Imparts unique electronic properties.
  • Trifluoromethoxy Group: May enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity. A study comparing various imidazoles found that compounds with similar structures inhibited bacterial growth effectively.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli17
Control (Standard Antibiotic)E. coli25

The above table illustrates that while the compound shows promising antimicrobial effects, it is less effective than standard antibiotics, suggesting potential for further optimization in structure to enhance efficacy.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study:
A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045

At a concentration of 50 µM, the compound reduced cell viability by 55%, indicating significant potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the imidazole ring plays a critical role in binding to these targets, modulating their activity and leading to observed biological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar imidazoles:

Compound NameFluorine SubstituentAntimicrobial ActivityAnticancer Activity
Compound AYesModerateLow
Compound BNoHighModerate
This compound YesModerateHigh

This table highlights that while some compounds show high antimicrobial activity, they may lack anticancer properties, emphasizing the dual potential of the target compound.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioisomeric purity (e.g., distinguishing C-2 vs. C-4 substitution on the imidazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~477.4 for C₂₄H₁₉F₄N₂OS) .
  • Infrared (IR) Spectroscopy : Identification of thioether (C-S, ~600 cm⁻¹) and trifluoromethoxy (C-O-CF₃, ~1250 cm⁻¹) groups .

How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing p-tolyl with nitro- or methoxy-substituted phenyl) to assess electronic effects on bioactivity .
  • QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate logP, polar surface area, and steric parameters with observed antimicrobial or anticancer activity .
  • Biological assays : Test analogs against panels of enzyme targets (e.g., COX-1/2, cytochrome P450) to identify critical pharmacophores .

What strategies resolve contradictory biological activity data in related imidazole derivatives?

Q. Advanced

  • Comparative structural analysis : Compare analogs with minor substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate activity drivers .
  • In silico docking : Map binding poses to enzyme active sites (e.g., COX-2 or fungal lanosterol demethylase) to explain potency variations .
  • Dose-response profiling : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay-specific artifacts .

What are the primary biological targets and screening assays for this compound?

Q. Basic

  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <10 µM for potent derivatives .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting apoptosis induction via caspase-3 activation .
  • Enzyme inhibition : Fluorometric assays for COX-1/2 or histone deacetylase (HDAC) inhibition, with IC₅₀ values reported in nanomolar ranges .

How can researchers assess the metabolic stability and toxicity of this compound?

Q. Advanced

  • In vitro microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
  • Cytotoxicity profiling : Compare therapeutic indices (TI = IC₅₀ healthy cells/IC₅₀ cancer cells) using primary hepatocytes or HEK293 cells .
  • hERG inhibition assays : Patch-clamp studies to evaluate cardiac toxicity risks, critical for drug development .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to achieve >95% purity .
  • Centrifugal partition chromatography (CPC) : For large-scale purification of thioether-linked imidazoles .

What role do computational methods play in studying this compound’s interactions?

Q. Advanced

  • Molecular docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina, validated by mutagenesis studies .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .
  • ADMET prediction : Tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

How can regioselectivity in imidazole functionalization be confirmed experimentally?

Q. Basic

  • X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., N-1 vs. N-3 positions) .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between substituents (e.g., p-tolyl and trifluoromethoxyphenyl groups) .

What in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced

  • Xenograft models : Test antitumor efficacy in nude mice with MDA-MB-231 breast cancer xenografts, monitoring tumor volume and survival .
  • Infection models : Assess antimicrobial efficacy in Galleria mellonella larvae infected with MRSA .
  • Pharmacokinetics : Measure plasma concentration-time profiles after oral/intravenous administration in rodents .

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